molecular formula C8H7NO2 B1301796 2-(4-Pyridyl)malondialdehyde CAS No. 51076-46-1

2-(4-Pyridyl)malondialdehyde

Cat. No.: B1301796
CAS No.: 51076-46-1
M. Wt: 149.15 g/mol
InChI Key: RYYVVCNGQOENKM-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)malondialdehyde is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pyridin-4-yl)malonaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions

2-(Pyridin-4-yl)malonaldehyde and its derivatives are utilized in various catalytic reactions. For instance, they are used in copper-catalyzed oxidative amidation of aldehydes with 2-aminopyridines, a process notable for being environmentally benign and efficient in synthesizing N-(pyridine-2-yl)amides (Patel et al., 2015). Another application is in the highly enantioselective nitroaldol reactions catalyzed by copper(II) complexes derived from substituted 2-(pyridin-2-yl)imidazolidin-4-one ligands, showcasing the role of these compounds in asymmetric synthesis (Panov et al., 2011).

Synthesis of Complex Molecules

These compounds also find applications in the synthesis of complex molecular structures. For instance, 2,6-bis(pyrazolyl)pyridines and related ligands, which include derivatives of 2-(Pyridin-4-yl)malonaldehyde, have been used for luminescent lanthanide compounds in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Additionally, the practical multi-component synthesis of di- or tri-aryl (Heteraryl) substituted 2-(pyridin-2-yl)imidazoles from simple building blocks utilizes these compounds, highlighting their versatility in creating poly-substituted molecules (Wu et al., 2010).

Coordination Chemistry

In coordination chemistry, 2-(Pyridin-4-yl)malonaldehyde derivatives are used in complexation with metals. For example, the complexation to Cadmium(II) of a tetradentate ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine is a notable application, demonstrating their utility in forming metal complexes (Hakimi et al., 2013).

Optical Properties

These compounds also have significant applications in studying optical properties. For example, the synthesis and characterization of picoline based organoselenium compounds, including 1,2-bis(pyridine-2/3/4-yl)methyl diselanes, have been conducted to understand their optical properties (Bhasin et al., 2015). Also, the study of 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, synthesized through reactions involving these compounds, has provided insights into their solvatochromic behavior and potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Safety and Hazards

2-(Pyridin-4-yl)malonaldehyde is classified as a dangerous substance . It has a GHS05 pictogram and the signal word “Danger” is associated with it . The hazard statement H314 indicates that it causes severe skin burns and eye damage .

Properties

IUPAC Name

2-pyridin-4-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVVCNGQOENKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371941
Record name 2-(4-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-46-1
Record name 2-(4-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)malonaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(pyridin-4-yl)malonaldehyde contribute to the formation of porous materials for carbon dioxide capture?

A1: 2-(pyridin-4-yl)malonaldehyde (Hpma) acts as a bridging ligand, coordinating with metal ions like copper(II) to form three-dimensional coordination polymers. [] The structure of Hpma, featuring both a pyridine ring and a malonaldehyde group, allows it to bind to metal ions through multiple sites. This binding creates a network with repeating units, resulting in porous materials. The size and shape of the pores formed within these materials are influenced by the specific metal ion used and the reaction conditions.

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